molecular formula C27H47NO B12541701 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde CAS No. 143183-17-9

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde

Katalognummer: B12541701
CAS-Nummer: 143183-17-9
Molekulargewicht: 401.7 g/mol
InChI-Schlüssel: KSEZHLYGKRTQAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is an organic compound with the molecular formula C26H45NO and a molecular weight of 387.642 g/mol . This compound is characterized by a benzaldehyde core substituted with a methyl(octadecyl)amino group, making it a unique and versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde typically involves the reaction of N-methyl-N-octadecylamine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the long octadecyl chain may influence the compound’s solubility and interaction with lipid membranes .

Vergleich Mit ähnlichen Verbindungen

    4-{[Methyl(dodecyl)amino]methyl}benzaldehyde: Similar structure but with a shorter alkyl chain.

    4-{[Methyl(hexadecyl)amino]methyl}benzaldehyde: Similar structure but with a slightly shorter alkyl chain.

    4-{[Methyl(octyl)amino]methyl}benzaldehyde: Similar structure but with a much shorter alkyl chain.

Uniqueness: 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable molecule for various applications .

Eigenschaften

CAS-Nummer

143183-17-9

Molekularformel

C27H47NO

Molekulargewicht

401.7 g/mol

IUPAC-Name

4-[[methyl(octadecyl)amino]methyl]benzaldehyde

InChI

InChI=1S/C27H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2)24-26-19-21-27(25-29)22-20-26/h19-22,25H,3-18,23-24H2,1-2H3

InChI-Schlüssel

KSEZHLYGKRTQAQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN(C)CC1=CC=C(C=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.